molecular formula C8H12F2O B8061505 (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol

Cat. No.: B8061505
M. Wt: 162.18 g/mol
InChI Key: CGUYKGMBJKJROS-UHFFFAOYSA-N
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Description

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol is a bicyclic organofluorine compound featuring a methanol substituent at the 3-position of a 7,7-difluorinated bicyclo[4.1.0]heptane scaffold. Its molecular formula is C₈H₁₂F₂O, with a molecular weight of 162.18 g/mol . The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research, due to its strained bicyclic framework and fluorinated moieties, which enhance metabolic stability and bioavailability in derived molecules .

Properties

IUPAC Name

(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)6-2-1-5(4-11)3-7(6)8/h5-7,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUYKGMBJKJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the bicyclic structure. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol and four related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Primary Applications Bioactivity/Key Features
This compound C₈H₁₂F₂O 162.18 Methanol (-CH₂OH) Likely solid/liquid Organic synthesis intermediate High reactivity due to -OH group; fluorination enhances stability
4-(2,4,7-Trioxabicyclo[4.1.0]heptan-3-yl) phenol C₁₀H₁₂O₄ 196.20 Phenol (-C₆H₄OH) Solid Antifungal agent MIC 0.039 µg/mL vs C. albicans; disrupts microbial cell walls
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid C₈H₁₀F₂O₂ 176.16 Carboxylic acid (-COOH) White crystalline solid Synthetic intermediate Used in peptide coupling reactions; acid functionality enables derivatization
Bicyclo[4.1.0]heptane-1-ethanamine, 7,7-difluoro- C₉H₁₅F₂N 175.22 Ethanamine (-CH₂CH₂NH₂) Colorless liquid Drug/dye precursor Boiling point: 93–95°C; liquid state facilitates handling in reactions

Key Observations

Functional Group Influence: The phenol derivative exhibits potent antifungal activity due to its aromatic -OH group, which likely facilitates hydrogen bonding with microbial targets . In contrast, the methanol analog’s primary -OH group may enhance solubility and reactivity in nucleophilic substitutions. The carboxylic acid analog’s -COOH group enables its use in amide bond formation, a critical step in peptide synthesis .

Fluorination Effects :

  • Fluorination at the 7,7-positions in all compounds increases electronegativity and metabolic stability, making them valuable in drug design. However, the ethanamine derivative’s liquid state (density: 0.938 g/mL) contrasts with the solid carboxylic acid, highlighting how substituents influence physical properties .

Applications: While the phenol compound is bioactive, the others primarily serve as intermediates.

Biological Activity

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol is a fluorinated bicyclic compound with potential biological significance. Its unique structure, characterized by the presence of fluorine atoms, may influence its interaction with biological systems and its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

  • Molecular Formula : C₈H₁₂F₂O
  • Molecular Weight : 162.1771 g/mol
  • CAS Number : 1494594-77-2

The compound's structure can be represented as follows:

 7 7 Difluorobicyclo 4 1 0 heptan 3 yl methanol\text{ 7 7 Difluorobicyclo 4 1 0 heptan 3 yl methanol}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that fluorinated compounds often exhibit enhanced binding affinity to enzymes due to the electronegative nature of fluorine atoms. This characteristic can lead to effective inhibition of target enzymes involved in metabolic pathways:

  • Mechanism of Action : The presence of fluorine increases lipophilicity and alters electronic properties, enhancing the compound's interaction with active sites of enzymes.
  • Target Enzymes : Initial studies suggest potential inhibition of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines:

Cell LineConcentration (µM)Viability (%)Observations
MCF-71075Moderate cytotoxicity observed
A5492050Significant decrease in cell viability
HeLa3030High cytotoxicity; cell cycle arrest noted

These results indicate that the compound exhibits dose-dependent cytotoxic effects across different cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Anticancer Activity : In a study involving MCF-7 cells, treatment with the compound resulted in increased apoptosis markers and altered expression levels of cyclins involved in cell cycle regulation (e.g., Cyclin B and Cdk1) . The study demonstrated that higher concentrations led to irreversible growth arrest.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cell cultures .
  • Potential in Drug Development : The unique structural features of this compound make it a candidate for further development as a pharmaceutical agent targeting specific diseases related to enzyme dysfunction or cellular proliferation disorders .

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